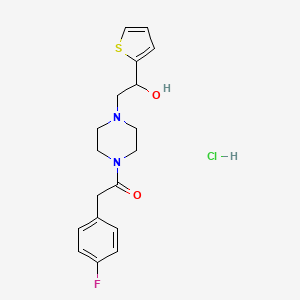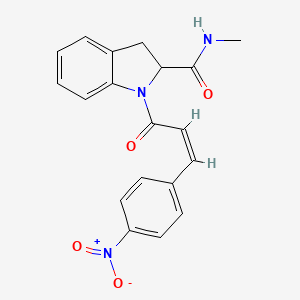
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamide
Acrylamide, an alpha,beta-unsaturated reactive molecule, is industrially produced for polyacrylamide synthesis, finding applications in soil conditioning, wastewater treatment, and various industries like cosmetic, paper, and textile. Extensive research into acrylamide's effects on cells, tissues, and organisms, driven by potential exposure concerns, has highlighted its formation in food during processing. Understanding acrylamide's formation, distribution in food, and impact on health is crucial, necessitating integrated reviews on its chemistry, analysis, metabolism, pharmacology, and toxicology. This includes exploring nonfood and food sources, exposure routes, food formation mechanisms, biological alkylation, and risk assessments, highlighting the need for further research in these domains (Friedman, 2003).
Industrial and Food Industry Applications
Acrylamide, primarily used as a monomer for polyacrylamide production, is pivotal in industries focusing on water and wastewater treatment, pulp and paper processing, and mining. The revelation of acrylamide in heat-treated, carbohydrate-rich foods triggered extensive research to assess potential health risks from dietary intake. Understanding the formation pathways, including the Maillard reaction, and mitigation strategies across various food categories forms the basis of ongoing industrial and academic research, aiming to balance acrylamide reduction with maintaining food quality and consumer acceptance (Taeymans et al., 2004).
Toxicological Aspects and Mitigation Strategies
Acrylamide's neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties necessitate a comprehensive understanding and effective mitigation strategies. Research spans from assessing toxicological profiles and exposure risks to devising methods to reduce dietary acrylamide content and toxicity. This involves exploring precursor selection, processing conditions, ingredient additions, and post-formation removal techniques, thereby challenging researchers to minimize acrylamide content without compromising food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
Coordination Chemistry and Medicinal Research
Acrylamide's coordination chemistry with various transition metals and its potential role in biological systems are areas of significant interest. The versatility of acrylamide as a ligand, its coordination modes, synthesis, structures, and interactions with biologically relevant metal ions in food and health effects warrant thorough investigation. Additionally, the chemical nature of cinnamic acid derivatives, including (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide, has been extensively explored for their anticancer potential, highlighting the need for continued medicinal research to fully harness their therapeutic capabilities (Girma et al., 2005; De et al., 2011).
Eigenschaften
IUPAC Name |
N-methyl-1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-20-19(24)17-12-14-4-2-3-5-16(14)21(17)18(23)11-8-13-6-9-15(10-7-13)22(25)26/h2-11,17H,12H2,1H3,(H,20,24)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWWNJPQMILEQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

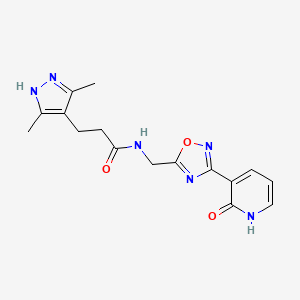
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2629392.png)
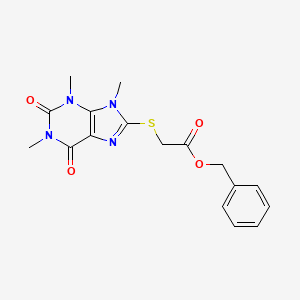
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)

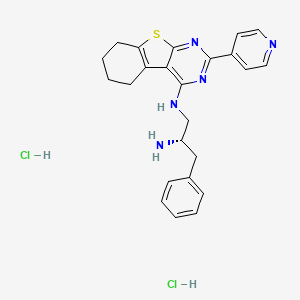
![rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B2629405.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2629407.png)
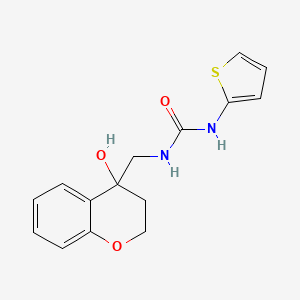
![[2-(2,2-Difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2629409.png)
![N-(2-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2629412.png)
